molecular formula C31H41N5O8S B12808992 Ergosine methanesulfonate CAS No. 2624-03-5

Ergosine methanesulfonate

Cat. No.: B12808992
CAS No.: 2624-03-5
M. Wt: 643.8 g/mol
InChI Key: ZXYJWXZEYMJKGE-NRUQAJJTSA-N
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Preparation Methods

The preparation of ergosine methanesulfonate involves the reaction of ergosine with methanesulfonic acid. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ergosine methanesulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ergosine methanesulfonate involves its interaction with neurotransmitter receptors in the central nervous system. It binds to these receptors, mimicking the action of natural neurotransmitters and thereby affecting neural signaling pathways . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Ergosine methanesulfonate can be compared with other ergot alkaloids, such as:

This compound is unique due to its specific chemical structure and the particular effects it has on neurotransmitter receptors .

Properties

CAS No.

2624-03-5

Molecular Formula

C31H41N5O8S

Molecular Weight

643.8 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22-,23+,24+,29-,30+;/m1./s1

InChI Key

ZXYJWXZEYMJKGE-NRUQAJJTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O

Origin of Product

United States

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